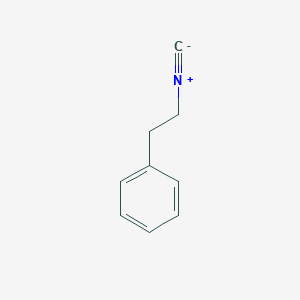
(2-Isocyanoethyl)benzene
Overview
Description
(2-Isocyanoethyl)benzene: is an organic compound with the molecular formula C9H9N . It is a clear light yellow liquid and is known for its utility as a synthetic intermediate in various chemical reactions. The compound is also referred to as phenylethyl isocyanide and is used in the synthesis of various compounds such as tetrazole and bisamide .
Mechanism of Action
Target of Action
It is known that isocyanates, a group to which this compound belongs, often react with small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Mode of Action
(2-Isocyanoethyl)benzene, as an isocyanate, can undergo reactions with water to form carbamate or imidic acid . The hydrolysis can occur across both the N-C and C-O bonds of the isocyanate via concerted mechanisms . The exact mode of action of this compound might depend on the specific context of its use, such as the presence of other reactants and the environmental conditions.
Biochemical Pathways
It’s known that benzene, a structurally related compound, can alter disease-relevant pathways and genes in a dose-dependent manner
Pharmacokinetics
It’s known that the compound is a clear light yellow liquid . It has a boiling point of 52°C at 2.2503 mmHg and a density of 0.95 . It’s soluble in chloroform and ethyl acetate, and it should be stored in a refrigerator (+4°C) . These properties might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can catalyze its reaction to form carbamate or imidic acid . Additionally, the temperature and pH of the environment might also affect its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-isocyanoethyl)benzene can be achieved through the dehydration of N-phenethylformamide . This reaction typically involves the use of phosphorus oxychloride and an excess of a tertiary nitrogen base such as triethylamine in dichloromethane . The reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .
Industrial Production Methods: In an effort to make the synthesis more environmentally friendly, an alternative method involves the use of p-toluenesulfonyl chloride , sodium hydrogen carbonate , and water under micellar conditions at room temperature . This method avoids the use of toxic and corrosive reagents, making it a more sustainable option.
Chemical Reactions Analysis
Types of Reactions: (2-Isocyanoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Ugi reactions to form compounds such as tetrazole and bisamide.
Oxidation and Reduction Reactions: Specific details on oxidation and reduction reactions are not widely documented.
Common Reagents and Conditions:
Ugi Reactions: Common reagents include isocyanides , carboxylic acids , amines , and carbonyl compounds .
Dehydration Reactions: Reagents such as phosphorus oxychloride , triethylamine , and dichloromethane are used.
Major Products:
- Tetrazole
- Bisamide
Scientific Research Applications
(2-Isocyanoethyl)benzene has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in Ugi reactions to synthesize various compounds .
- Biology: Its derivatives are studied for potential biological activities.
- Medicine: Research is ongoing to explore its potential medicinal properties.
- Industry: It serves as a synthetic intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
- Phenylethyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
Uniqueness: (2-Isocyanoethyl)benzene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly Ugi reactions . Its ability to form various compounds makes it a valuable synthetic intermediate in both research and industrial applications.
Properties
IUPAC Name |
2-isocyanoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXCJCWHKUKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59795-89-0 | |
| Record name | 2-Isocyanoethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


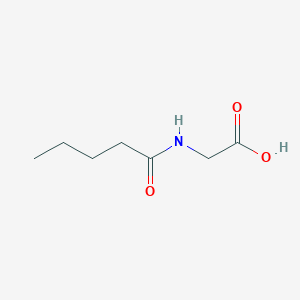
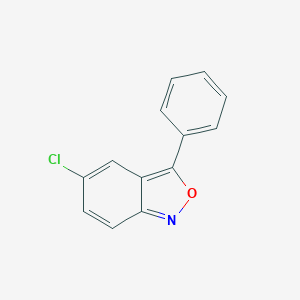
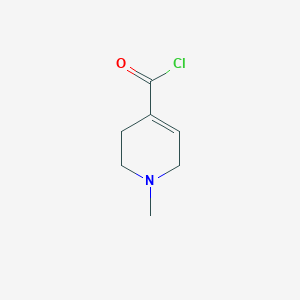
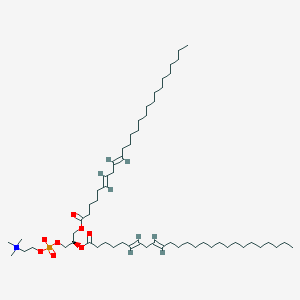
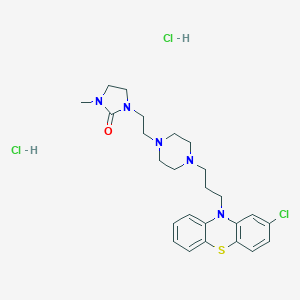
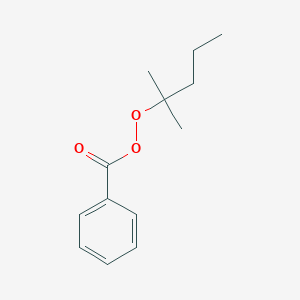
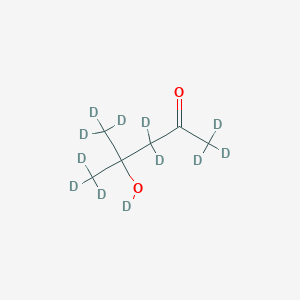
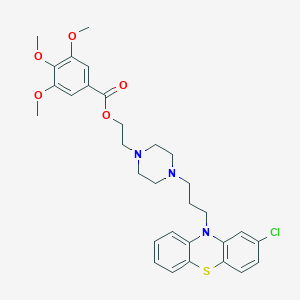

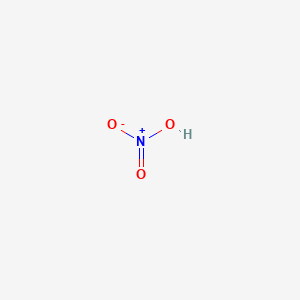
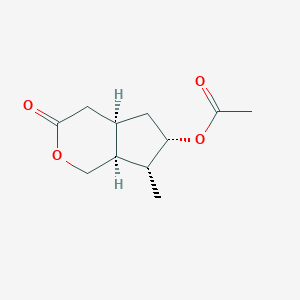

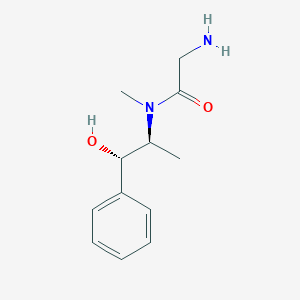
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
